molecular formula C5H5N5 B6238301 [1,2,4]triazolo[1,5-b]pyridazin-6-amine CAS No. 51519-35-8

[1,2,4]triazolo[1,5-b]pyridazin-6-amine

Cat. No.: B6238301
CAS No.: 51519-35-8
M. Wt: 135.1
InChI Key:
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Description

[1,2,4]triazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a fused ring system combining a triazole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,2-diketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[1,2,4]triazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]triazolo[1,5-b]pyridazin-6-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and the development of new therapeutic agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[1,5-b]pyridazin-6-amine involves the reaction of 2-aminopyridine with hydrazine hydrate to form 2-hydrazinylpyridine. This intermediate is then reacted with ethyl acetoacetate to form 2-(1-ethoxycarbonyl-3-oxobutyl)hydrazinylpyridine. The final step involves the cyclization of this intermediate with triethylorthoformate to form the desired product.", "Starting Materials": ["2-aminopyridine", "hydrazine hydrate", "ethyl acetoacetate", "triethylorthoformate"], "Reaction": [ "Step 1: React 2-aminopyridine with hydrazine hydrate in ethanol to form 2-hydrazinylpyridine.", "Step 2: React 2-hydrazinylpyridine with ethyl acetoacetate in ethanol to form 2-(1-ethoxycarbonyl-3-oxobutyl)hydrazinylpyridine.", "Step 3: Cyclize 2-(1-ethoxycarbonyl-3-oxobutyl)hydrazinylpyridine with triethylorthoformate in ethanol to form [1,2,4]triazolo[1,5-b]pyridazin-6-amine." ] }

CAS No.

51519-35-8

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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